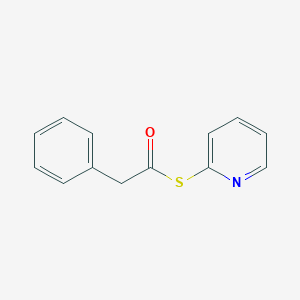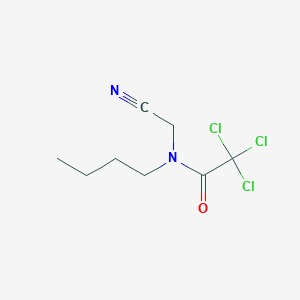
4,6-Diethyl-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diethyl-2-methylsulfanyl-pyrimidine is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of two ethyl groups at positions 4 and 6, and a methylsulfanyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diethyl-2-methylsulfanyl-pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of acetylacetone with thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate yields the desired compound .
Industrial Production Methods
Industrial production of 4,6-diethyl-2-methylsulfanyl-pyrimidine may follow similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and optimized reaction conditions is crucial to ensure high yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diethyl-2-methylsulfanyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The ethyl groups or the methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
4,6-Diethyl-2-methylsulfanyl-pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,6-diethyl-2-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dimethyl-2-methylsulfanyl-pyrimidine
- 4,6-Dimethoxy-2-methylsulfanyl-pyrimidine
- 6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol
Uniqueness
4,6-Diethyl-2-methylsulfanyl-pyrimidine is unique due to the presence of ethyl groups at positions 4 and 6, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets compared to similar compounds .
Propriétés
Numéro CAS |
61640-54-8 |
|---|---|
Formule moléculaire |
C9H14N2S |
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
4,6-diethyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C9H14N2S/c1-4-7-6-8(5-2)11-9(10-7)12-3/h6H,4-5H2,1-3H3 |
Clé InChI |
YFFYMXJJPXPAOX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)SC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


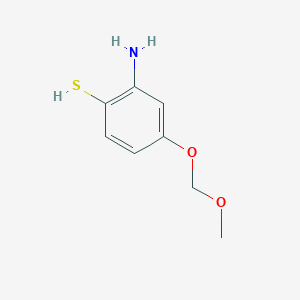
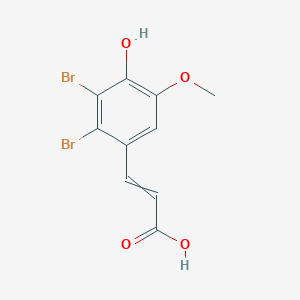

![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)
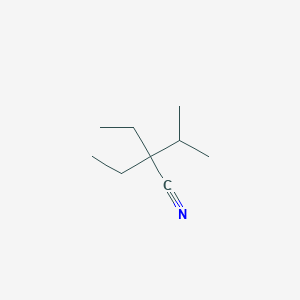

![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)

